molecular formula C19H13BrN2O B033701 Eudistomine R CAS No. 108335-03-1

Eudistomine R

Cat. No. B033701
CAS RN: 108335-03-1
M. Wt: 365.2 g/mol
InChI Key: LXFYFAZNYYSTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eudistomine R is a natural product isolated from marine organisms. It belongs to the eudistomin family of alkaloids that are known for their potent biological activities. Eudistomine R has been the subject of extensive research due to its potential applications in the fields of medicine and biotechnology.

Scientific Research Applications

Chemical Characterization

  • Eudistomine R, along with its closely related β-carbolines (eudistomins R, S, and T), was identified from the tunicate Eudistoma olivaceum. Advanced separation procedures and high-performance liquid chromatography (HPLC) techniques played a crucial role in its isolation and characterization (Kinzer & Cardellina, 1987).

Antitumor and Antiviral Properties

  • Studies on related compounds like Eudistomin C from the same family have shown potent antitumor and antiviral activities. These compounds target the 40S ribosome, inhibiting protein translation, which is a crucial mechanism in their cytotoxicity (Ota et al., 2016).

DNA Binding and Cytotoxicity

  • Eudistomin U, another β-carboline, has been studied for its DNA-binding properties. It binds weakly to DNA, suggesting a more complicated interaction mechanism compared to other β-carbolines (Giulietti et al., 2016).
  • The cytotoxicity of eudistomin U against various cancer cell lines and human pathogens was evaluated, showing potent antibacterial activity against Gram-positive bacteria (Roggero, Giulietti, & Mulcahy, 2014).

Phototoxicity and Antimicrobial Properties

  • Eudistomins, including similar β-carboline derivatives, exhibited UVA-dependent phototoxicity against viruses, bacteria, and mammalian cells. Their phototoxic potency varied with the degree of side chain substituents, offering insights into their antimicrobial and antiviral activities (Hudson et al., 1988).

Biosynthesis and Chemical Synthesis

  • Research into the biosynthetic origin of β-carboline derivatives, including eudistomins, in marine invertebrates like Eudistoma olivaceum, has been conducted to understand their natural production and potential for synthesis (Shen & Baker, 1994).

properties

CAS RN

108335-03-1

Molecular Formula

C19H13BrN2O

Molecular Weight

365.2 g/mol

IUPAC Name

1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone

InChI

InChI=1S/C19H13BrN2O/c20-13-6-7-14-15-8-9-21-19(18(15)22-16(14)11-13)17(23)10-12-4-2-1-3-5-12/h1-9,11,22H,10H2

InChI Key

LXFYFAZNYYSTME-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=C3C=CC(=C4)Br

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=C3C=CC(=C4)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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